molecular formula C8H11IN2O3 B2425998 Methyl 4-iodo-1-(2-methoxyethyl)-1H-pyrazole-3-carboxylate CAS No. 1354704-41-8

Methyl 4-iodo-1-(2-methoxyethyl)-1H-pyrazole-3-carboxylate

Cat. No.: B2425998
CAS No.: 1354704-41-8
M. Wt: 310.091
InChI Key: HSVBGXIUBPMEIQ-UHFFFAOYSA-N
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Description

Methyl 4-iodo-1-(2-methoxyethyl)-1H-pyrazole-3-carboxylate is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an iodine atom at the 4-position, a methoxyethyl group at the 1-position, and a carboxylate ester group at the 3-position. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis .

Preparation Methods

The synthesis of Methyl 4-iodo-1-(2-methoxyethyl)-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-iodo-1H-pyrazole-3-carboxylic acid with methoxyethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Methyl 4-iodo-1-(2-methoxyethyl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of Methyl 4-iodo-1-(2-methoxyethyl)-1H-pyrazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The presence of the iodine atom and the methoxyethyl group can influence its binding affinity and selectivity towards these targets. The compound’s mechanism of action often involves the inhibition or activation of specific biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Methyl 4-iodo-1-(2-methoxyethyl)-1H-pyrazole-3-carboxylate can be compared with other pyrazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to other similar compounds.

Biological Activity

Methyl 4-iodo-1-(2-methoxyethyl)-1H-pyrazole-3-carboxylate is a synthetic compound belonging to the pyrazole family, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Chemical Formula : C₇H₉IN₂O₃
  • CAS Number : 60136741
  • Molecular Weight : 252.06 g/mol
  • IUPAC Name : this compound

The compound features an iodine atom at the 4-position of the pyrazole ring, which is known to enhance biological activity through various mechanisms.

1. Anti-inflammatory Properties

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, compounds structurally similar to this compound have shown inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In a study by Selvam et al., novel pyrazole derivatives demonstrated up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. According to research, several pyrazole derivatives have displayed activity against various bacterial strains, including E. coli and S. aureus. In particular, a study found that certain pyrazole compounds exhibited significant antibacterial effects, suggesting that this compound could possess similar properties .

3. Anticancer Potential

Preliminary studies suggest that pyrazole derivatives may have anticancer activities. Compounds related to this compound have been tested against various cancer cell lines, showing potential for inhibiting tumor growth through apoptosis induction and cell cycle arrest .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Pyrazoles can inhibit enzymes involved in inflammatory pathways, thus reducing the production of inflammatory mediators.
  • Interaction with Receptors : The compound may interact with specific receptors or signaling pathways that regulate immune responses and cell proliferation.

Case Studies

Several studies have highlighted the efficacy of pyrazole derivatives in various biological assays:

StudyCompound TestedActivityResults
Selvam et al.Novel pyrazolesAnti-inflammatoryUp to 85% TNF-α inhibition
Burguete et al.Diaryl pyrazolesAntibacterialEffective against E. coli and S. aureus
Chovatia et al.Pyrazole derivativesAntitubercularSignificant inhibition against MTB strain H37Rv

Properties

IUPAC Name

methyl 4-iodo-1-(2-methoxyethyl)pyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11IN2O3/c1-13-4-3-11-5-6(9)7(10-11)8(12)14-2/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSVBGXIUBPMEIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C(C(=N1)C(=O)OC)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11IN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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